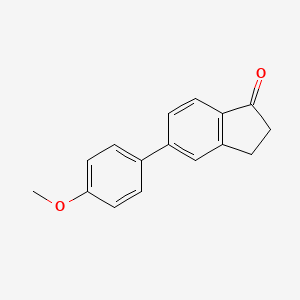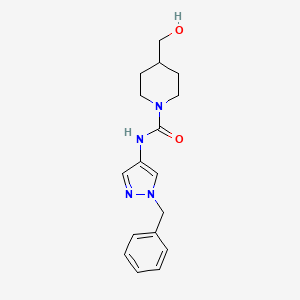![molecular formula C19H27NO3 B6640522 2-(1-Hydroxycyclohexyl)-1-[2-(2-methoxyphenyl)pyrrolidin-1-yl]ethanone](/img/structure/B6640522.png)
2-(1-Hydroxycyclohexyl)-1-[2-(2-methoxyphenyl)pyrrolidin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Hydroxycyclohexyl)-1-[2-(2-methoxyphenyl)pyrrolidin-1-yl]ethanone, commonly known as CP 47,497, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors in the brain. CP 47,497 was first synthesized in the mid-1990s by Pfizer as part of their research into the endocannabinoid system. Since then, it has been extensively studied for its potential therapeutic applications and its effects on the human body.
Wirkmechanismus
CP 47,497 acts as a potent agonist of the cannabinoid receptors in the brain, particularly the CB1 receptor. It binds to these receptors and activates them, leading to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects:
CP 47,497 has been shown to have a variety of physiological and biochemical effects on the human body. These include:
- Analgesia: CP 47,497 has been shown to exhibit potent analgesic effects in animal models of pain.
- Anti-inflammatory effects: CP 47,497 has been shown to have anti-inflammatory effects in animal models of inflammation.
- Appetite stimulation: CP 47,497 has been shown to stimulate appetite in animal models.
- Neuroprotection: CP 47,497 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
- Cardiovascular effects: CP 47,497 has been shown to have cardiovascular effects, including vasodilation and decreased blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
CP 47,497 has several advantages and limitations for use in laboratory experiments. Advantages include its potent and selective agonism of the CB1 receptor, which makes it a useful tool for studying the endocannabinoid system. Limitations include its potential for abuse and its lack of specificity for the CB1 receptor, which can make it difficult to interpret results from experiments.
Zukünftige Richtungen
There are several potential future directions for research on CP 47,497. These include:
- Further studies on its potential therapeutic applications, particularly in the field of pain management.
- Studies on its potential for abuse and addiction.
- Studies on its effects on the immune system and its potential for use in the treatment of autoimmune diseases.
- Studies on its effects on the endocrine system and its potential for use in the treatment of metabolic disorders.
- Studies on its effects on the central nervous system and its potential for use in the treatment of neurodegenerative diseases.
Synthesemethoden
CP 47,497 is synthesized through a multi-step chemical process that involves the condensation of 2-(2-methoxyphenyl)-1-pyrrolidin-1-yl-ethanone with cyclohexanone, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is then purified through chromatography to obtain pure CP 47,497.
Wissenschaftliche Forschungsanwendungen
CP 47,497 has been extensively studied for its potential therapeutic applications, particularly in the field of pain management. Research has shown that CP 47,497 exhibits potent analgesic effects in animal models of pain, and it has been suggested that it may be useful in the treatment of chronic pain conditions such as neuropathic pain and cancer-related pain.
Eigenschaften
IUPAC Name |
2-(1-hydroxycyclohexyl)-1-[2-(2-methoxyphenyl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-23-17-10-4-3-8-15(17)16-9-7-13-20(16)18(21)14-19(22)11-5-2-6-12-19/h3-4,8,10,16,22H,2,5-7,9,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQPLCDEVHJBON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CCCN2C(=O)CC3(CCCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Hydroxycyclohexyl)-1-[2-(2-methoxyphenyl)pyrrolidin-1-yl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[(3-hydroxycyclohexyl)methyl]urea](/img/structure/B6640440.png)
![N-[1-(2-chlorophenyl)piperidin-3-yl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B6640443.png)
![1-[(3-Hydroxycyclohexyl)methyl]-3-[2-(2-propan-2-yl-1,3-thiazol-4-yl)ethyl]urea](/img/structure/B6640447.png)
![1-[1-(2-Chlorophenyl)piperidin-3-yl]-3-(4-hydroxy-3-methylbutan-2-yl)urea](/img/structure/B6640450.png)
![1-[(3-Hydroxycyclohexyl)methyl]-3-[(2-imidazol-1-ylpyridin-4-yl)methyl]urea](/img/structure/B6640454.png)
![4-(hydroxymethyl)-N-[3-(4-methoxyphenyl)butyl]piperidine-1-carboxamide](/img/structure/B6640462.png)
![N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]-2-(1-hydroxycyclopentyl)acetamide](/img/structure/B6640477.png)
![N-[4-[4-[hydroxy(phenyl)methyl]piperidine-1-carbonyl]phenyl]formamide](/img/structure/B6640480.png)
![2-[5-(hydroxymethyl)-1-methylimidazol-2-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6640485.png)

![2-(1-Hydroxycyclopentyl)-1-[2-(2-methoxyphenyl)pyrrolidin-1-yl]ethanone](/img/structure/B6640510.png)
![1-(2-ethylphenyl)-N-[(1-hydroxycyclobutyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B6640518.png)
![N-[1-[(3R)-3-hydroxypyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]acetamide](/img/structure/B6640524.png)